Biochemical Potency Against EGFR L858R/T790M: Single-Point Inhibition Comparison Within Patent Series
In the primary patent disclosure, EGFR T790M/L858R-IN-5 (Example 52) achieved 92.9% inhibition of EGFR L858R/T790M enzyme activity at a single test concentration of 0.05 μM [1]. This inhibition percentage is numerically superior to its direct patent-series neighbor, EGFR T790M/L858R-IN-6 (Example 53), which displayed 90.88% inhibition under identical assay conditions . No IC50 value is publicly available for Example 52, precluding formal potency ranking within the series. The data are insufficient to claim superiority over other series members with full IC50 characterization, such as EGFR T790M/L858R-IN-3 (IC50 = 13 nM) .
| Evidence Dimension | Percentage inhibition of EGFR L858R/T790M kinase activity at 0.05 μM |
|---|---|
| Target Compound Data | 92.9% inhibition at 0.05 μM (Example 52, EGFR T790M/L858R-IN-5) |
| Comparator Or Baseline | 90.88% inhibition at 0.05 μM (Example 53, EGFR T790M/L858R-IN-6) |
| Quantified Difference | 2.02 percentage-point higher inhibition (Example 52 vs. Example 53) |
| Conditions | Biochemical enzymatic assay on EGFR mutants L858R, T790M; Table 1, WO2024064091A1. |
Why This Matters
Researchers intending to compare structure–activity trends within the WO2024064091A1 pyrimidine series can use these single-point inhibition percentages to rank order Examples 52 and 53 at a fixed low concentration, aiding in selecting the optimal tool compound for pilot experiments where full IC50 determination is planned.
- [1] WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on EGFR mutants. Table 1: Inhibition to EGFR (L858R, T790M). View Source
